
3-Fluoro-4-(methylsulphonyl)benzyl alcohol
Overview
Description
3-Fluoro-4-(methylsulphonyl)benzyl alcohol, also known as (3-fluoro-4-(methylsulfonyl)phenyl)methanol, is a chemical compound with the molecular formula C8H9FO3S and a molecular weight of 204.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a benzyl alcohol moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced onto a benzene ring followed by the addition of a methylsulfonyl group through sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, sulfonation, and reduction reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(methylsulphonyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the alcohol to an alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-(methylsulphonyl)benzaldehyde or 3-fluoro-4-(methylsulphonyl)benzoic acid.
Reduction: Formation of 3-fluoro-4-(methylsulphonyl)toluene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
3-Fluoro-4-(methylsulphonyl)benzyl alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methylsulfonyl group can influence the compound’s binding affinity and reactivity. These functional groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, thereby modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzyl alcohol: Similar structure but with a trifluoromethyl group instead of a methylsulfonyl group.
3-Fluoro-4-methylbenzyl alcohol: Lacks the sulfonyl group, making it less polar.
4-Methylsulfonylbenzyl alcohol: Lacks the fluorine atom, affecting its reactivity and biological properties.
Uniqueness
3-Fluoro-4-(methylsulphonyl)benzyl alcohol is unique due to the combination of the fluorine atom and the methylsulfonyl group, which imparts distinct chemical and biological properties.
Biological Activity
3-Fluoro-4-(methylsulphonyl)benzyl alcohol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a fluorine atom and a methylsulfonyl group on a benzyl alcohol framework. This combination of functional groups is believed to influence its biological interactions and activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the fluorine atom may enhance the lipophilicity and membrane permeability, leading to increased efficacy against bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The methylsulfonyl group could play a role in modulating biological pathways associated with cancer growth.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting specific signaling pathways. The potential for this compound to reduce inflammation warrants further exploration.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to altered cellular responses.
- Receptor Modulation : It might interact with specific receptors, modulating their activity and influencing downstream signaling cascades.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of benzyl alcohols, including this compound, revealed promising antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing efficacy comparable to known antibiotics.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Control Antibiotic (e.g., Penicillin) | 16 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell viability in breast cancer cells (MCF-7), with an IC50 value calculated at approximately 15 µM.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | >50 |
Research Findings
Recent research has focused on synthesizing analogues of this compound to explore structure-activity relationships (SAR). Modifications to the methylsulfonyl group have shown varying degrees of activity, indicating that small changes can significantly impact biological outcomes.
Q & A
Q. Basic: What are the recommended methods for synthesizing 3-Fluoro-4-(methylsulphonyl)benzyl alcohol in laboratory settings?
Answer:
A common approach involves the stepwise functionalization of benzyl alcohol derivatives . For example, the methylsulfonyl group can be introduced via oxidation of a methylthio precursor using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or hydrogen peroxide under acidic conditions . Alternatively, the hydroxyl group in benzyl alcohol can be protected using esterification reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), followed by fluorination via electrophilic substitution (e.g., using Selectfluor™) . Post-synthesis purification often employs column chromatography with silica gel and a gradient of ethyl acetate/hexane .
Q. Basic: How can researchers confirm the purity and structural integrity of this compound post-synthesis?
Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorine-induced deshielding in aromatic protons, methylsulfonyl group at ~δ 3.0 ppm for S-CH3) .
- FT-IR : Confirm hydroxyl (broad ~3300 cm⁻¹) and sulfonyl (asymmetric SO₂ stretch ~1300–1150 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₈H₈FO₃S: [M+H]+ expected at 217.0245) .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) ensures >95% purity .
Q. Advanced: What strategies are effective for resolving contradictory data in the regioselectivity of electrophilic substitutions involving this compound derivatives?
Answer:
- Isotopic Labeling : Use deuterated analogs to track substituent effects on reaction pathways .
- Computational Modeling : DFT (Density Functional Theory) calculations (e.g., Gaussian 16) predict electron density maps and activation barriers, clarifying meta/para preferences .
- Competition Experiments : Compare reactivity with mono-substituted analogs (e.g., 4-fluoro vs. 4-methylsulphonyl derivatives) to isolate electronic vs. steric effects .
Q. Advanced: How do electron-withdrawing groups (e.g., -SO₂CH₃, -F) influence the reactivity of benzyl alcohol derivatives in nucleophilic acyl substitution reactions?
Answer:
- Hammett Studies : The -SO₂CH₃ group (σₚ ≈ 0.93) and -F (σₚ ≈ 0.15) increase the electrophilicity of the adjacent carbonyl carbon, accelerating nucleophilic attack. Kinetic studies using pseudo-first-order conditions (e.g., excess amine in DMF) quantify rate enhancements .
- Steric Effects : The bulky -SO₂CH₃ group may hinder access to the reaction site, requiring polar aprotic solvents (e.g., DMSO) to stabilize transition states .
Q. Basic: What are the critical safety considerations when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritation (H319/H335 hazard codes) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
Q. Advanced: What methodologies are recommended for analyzing degradation pathways of this compound under acidic/basic conditions?
Answer:
- Forced Degradation Studies :
- Stability-Indicating Assays : Use UPLC-PDA (Ultra-Performance Liquid Chromatography with Photodiode Array) to quantify degradation products .
Q. Advanced: How can researchers optimize reaction yields for synthesizing this compound-based prodrugs?
Answer:
- Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading, solvent polarity) .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., acyloxy derivatives) to minimize side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining >85% yield .
Q. Basic: What are the applications of this compound in medicinal chemistry research?
Answer:
- Prodrug Development : The hydroxyl group serves as a handle for ester-linked drug candidates (e.g., antivirals, kinase inhibitors) .
- Pharmacophore Modeling : Sulfonyl and fluorine groups enhance binding to hydrophobic enzyme pockets (e.g., COX-2 inhibitors) .
Q. Advanced: What computational tools are suitable for predicting the NMR spectra of this compound derivatives?
Answer:
- Software : ACD/Labs NMR Predictor or ChemDraw’s built-in tool for ¹H/¹³C shifts .
- DFT-Based Predictions : Gaussian 16 with B3LYP/6-311+G(d,p) basis set calculates coupling constants (e.g., J₃-F,₄-SO₂CH₃) .
Q. Advanced: How can researchers address solubility challenges of this compound in aqueous buffers?
Answer:
Properties
IUPAC Name |
(3-fluoro-4-methylsulfonylphenyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAGEYXOLPQUAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.